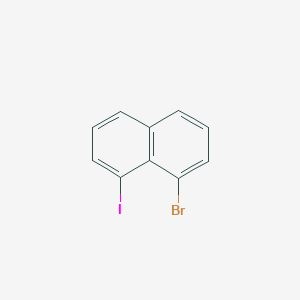

1-Bromo-8-iodonaphthalene

Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis, 1-bromo-8-iodonaphthalene is a highly valuable intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective sequential functionalization, typically through metal-catalyzed cross-coupling reactions. This feature enables chemists to introduce different substituents at the 1- and 8-positions in a controlled manner, paving the way for the construction of complex, sterically congested molecular architectures. A convenient synthesis route starting from 8-bromo-1-naphthoic acid has been developed to produce this compound, highlighting its accessibility for synthetic applications. acs.org Its derivatives are precursors to a variety of important compounds, including specialized ligands like 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), which are used in coordination chemistry and catalysis. wikipedia.org

The significance of this compound extends prominently into materials science. It is classified as a key building block for materials used in electronic applications, such as organic light-emitting diodes (OLEDs) and small-molecule semiconductors. chemscene.comcymitquimica.com The rigid naphthalene (B1677914) core and the presence of heavy halogens can be exploited to tune the photophysical and electronic properties of resulting materials, influencing factors like charge transport and emission characteristics. The ability to build upon its scaffold allows for the systematic design of molecules with tailored properties for advanced material applications. chemscene.com

Historical Perspectives in Naphthalene Halogenation Chemistry

Naphthalene, first isolated from coal tar in the early 19th century, has been a cornerstone of aromatic chemistry. numberanalytics.comijrpr.com Its propensity to undergo electrophilic substitution reactions, such as halogenation, was recognized early on and became a fundamental topic of study. numberanalytics.comslideshare.net Research into these reactions revealed that naphthalene is more reactive than benzene (B151609) and that substitution generally favors the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7) under conditions of kinetic control. wordpress.com This preference is attributed to the greater stability of the carbocation intermediate formed during the alpha-attack. wordpress.com

However, achieving specific disubstitution patterns, particularly the 1,8- (or peri-) configuration, is not straightforward via simple electrophilic substitution on the parent naphthalene due to competing reactions and steric hindrance. The synthesis of specifically functionalized derivatives like this compound required the development of more sophisticated, multi-step strategies. These methods often involve starting with a pre-functionalized naphthalene ring, such as 1-amino-naphthalene-8-sulfonic acid or, more directly, 8-bromo-1-naphthoic acid, to precisely control the placement of the halogen substituents. acs.orgwikipedia.org This evolution from broad halogenation reactions to highly regioselective syntheses reflects the increasing sophistication of synthetic organic chemistry over the decades.

Structural Features and Research Relevance of Peri-Disubstituted Naphthalenes

The defining characteristic of this compound lies in its identity as a peri-disubstituted naphthalene. The rigid, planar structure of the fused naphthalene rings forces the substituents at the 1- and 8-positions into an unusually close and nearly parallel arrangement. st-andrews.ac.uknih.gov The distance between these positions is approximately 2.5 Å, which is significantly less than the sum of the van der Waals radii of the bromine and iodine atoms, leading to considerable steric strain and distortion of the naphthalene skeleton from planarity. wikipedia.orgrsc.org

This enforced proximity gives rise to unique chemical reactivity and physical properties that are a fertile ground for research. st-andrews.ac.uknih.gov The steric congestion and through-space electronic interactions between the peri-substituents are of fundamental interest for studying non-covalent forces and bonding. st-andrews.ac.uk These features have been harnessed to create molecules with extraordinary properties, such as the high proton affinity of 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge". wikipedia.org In the case of this compound, the strained geometry and the distinct electronic nature of the C-Br and C-I bonds make it an ideal platform for investigating selective chemical transformations and for designing novel ligands and functional materials where the spatial relationship between atoms is critical to function. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDLRPFISURYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492912 | |

| Record name | 1-Bromo-8-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4044-58-0 | |

| Record name | 1-Bromo-8-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-8-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Chemistry of 1 Bromo 8 Iodonaphthalene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, and 1-bromo-8-iodonaphthalene is an excellent substrate for such transformations. The differential reactivity of the C–I and C–Br bonds allows for selective coupling, typically with the more reactive C–I bond participating first.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming C-C bonds. libretexts.org In the case of this compound, the C–I bond is significantly more reactive than the C–Br bond, allowing for selective coupling at the C1 position.

This selectivity is crucial for the synthesis of complex polycyclic aromatic compounds. For instance, a palladium-catalyzed reaction cascade involving the Suzuki-Miyaura coupling of 1,8-dihalonaphthalenes with heteroarylboronic acids or esters has been utilized to synthesize heterocyclic fluoranthene (B47539) analogues. researchgate.net This process involves an initial selective coupling at the C1 position, followed by an intramolecular C–H arylation. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Palladium catalysts, often with phosphine (B1218219) ligands, are commonly employed. eie.gruwindsor.ca The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system. rsc.orgnih.gov

A practical example of a Suzuki-Miyaura coupling involves the reaction of a bromophenylboronic acid protected with 1,8-diaminonaphthalene (B57835) (dan) with an aryl halide. tcichemicals.com While not directly using this compound, this illustrates the utility of naphthalene-based auxiliaries in stabilizing reactive boron species. tcichemicals.com The direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds has also been explored, highlighting the ongoing research in this area. nih.govchemrxiv.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene (B1665260) | Cyclopropyl-B(dan) | Pd(PPh3)4 | t-BuOK | 1,4-Dioxane | 1-Cyclopropylnaphthalene | 84% | researchgate.net |

Stille Coupling Reactions

The Stille coupling reaction, which pairs an organohalide with an organotin compound under palladium catalysis, is another important C-C bond-forming reaction. libretexts.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively on this compound due to the higher reactivity of the C-I bond.

This reaction has been widely applied in organic synthesis for the creation of biaryl compounds. For example, 1-iodonaphthalene (B165133) undergoes a palladium-catalyzed Stille coupling with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to yield 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine. sigmaaldrich.comlookchem.com This highlights the utility of the Stille reaction in constructing complex aromatic systems.

The advantages of the Stille coupling include high functional group tolerance and stability of the organotin reagents. rsc.org The reaction is typically carried out in an organic solvent under homogeneous catalysis. rsc.org

Other Metal-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Stille couplings, this compound and its derivatives can participate in a range of other metal-catalyzed reactions. These reactions often leverage the unique electronic and steric properties of the naphthalene (B1677914) core.

Palladium-catalyzed cyclization reactions have been developed for the synthesis of acenaphtho[1,2-b]pyrroles from 1-alkynyl-8-iodonaphthalene and isocyanides. researchgate.net This transformation proceeds through a formal [2+2+1] cyclization, where the isocyanide acts as both a C1 building block and a C1N1 component. researchgate.net

Nickel-catalyzed cross-coupling reactions have also shown promise. For instance, a nickel catalyst can be used for the asymmetric cross-coupling of 1-bromo-2-methylnaphthalene (B105000) with its corresponding Grignard reagent to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl. sigmaaldrich.com Furthermore, nickel complexes have been shown to be competent catalysts for the cross-coupling of aryl halides with Grignard reagents at ambient temperature. escholarship.org

Nucleophilic Substitution Reactions

The halogen atoms in this compound can be displaced by nucleophiles through substitution reactions. The iodine atom, being a better leaving group, is generally more susceptible to nucleophilic attack than the bromine atom. evitachem.com

These reactions can proceed through different mechanisms, including the SNAr (nucleophilic aromatic substitution) and the SRN1 (radical nucleophilic substitution) pathways. researchgate.netresearchgate.net The SRN1 mechanism, a chain process involving radical and radical anion intermediates, has been used to effect substitution on a variety of substrates. researchgate.netresearchgate.net For example, 1-bromonaphthalene can react with nucleophiles like ketone enolates, phosphonates, or thiolates under SRN1 conditions. researchgate.net The radical anion of 1-bromonaphthalene is known to be unstable and fragments to a 1-naphthyl radical and a bromide anion. researchgate.net

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reagents such as sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents can be used for nucleophilic substitution.

Organometallic Intermediates and Their Reactivity

The generation of organometallic intermediates from this compound opens up further avenues for its chemical transformation.

Grignard Reactions

The formation of a Grignard reagent from this compound is a key transformation that allows for the introduction of a nucleophilic carbon center at the naphthalene core. Due to the greater reactivity of the C-I bond, the Grignard reagent is expected to form selectively at the 1-position.

This Grignard reagent can then be used in a variety of subsequent reactions, such as alkylation. For example, the Grignard reagent formed from 8-bromo-1-iodonaphthalene can be methylated with methyl iodide or methyl sulphate. umanitoba.ca Interestingly, the reaction conditions can influence the outcome. Slow formation of the Grignard reagent followed by methylation yields 8-bromo-1-methylnaphthalene, while more rapid formation can lead to 1,8-dimethylnaphthalene. umanitoba.ca

The initiation of Grignard reactions can be strongly exothermic and may have an induction period. hzdr.de The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). hzdr.de

Dilithium (B8592608) Intermediates

The generation of 1,8-dilithionaphthalene serves as a powerful strategy for introducing a wide range of elements into the peri-positions of the naphthalene core. This highly reactive dianion is typically prepared through lithium-halogen exchange from 1,8-dihalonaphthalene precursors, such as 1,8-dibromonaphthalene (B102958) or this compound. The dilithium intermediate, often stabilized with N,N,N′,N′-tetramethylethylenediamine (TMEDA) to prevent decomposition, is a versatile synthon for creating strained, bridged systems and novel organometallic complexes. wiley.commdpi.com

The reactivity of 1,8-dilithionaphthalene is characterized by its utility in condensation reactions with various electrophilic reagents. For instance, its reaction with dichlorophosphines leads to the formation of phosphorus-containing heterocycles. The specific product depends on the substituent on the phosphorus atom; reaction with phenyldichlorophosphine (PhPCl₂) yields a diphosphorus-bridged species, 1,2-diphosphaacenaphthene, rather than the single-atom bridged product. wiley.com In contrast, reaction with (diisopropylamino)dichlorophosphine (iPr₂NPCl₂) affords the single phosphorus-bridged naphtho[1,8-bc]phosphete. wiley.com

Furthermore, this dilithium intermediate has been employed in the synthesis of organometallic aggregates. Treatment of 1,8-dilithionaphthalene(TMEDA)₂ with four equivalents of copper(I) chloride results in the formation of a highly reactive dicuprate/CuCl aggregate, Nap(Cu₄Cl₂)(TMEDA)₂. mdpi.com X-ray crystallographic analysis of this complex revealed a structure where the four copper atoms form a bent parallelogram, with the naphthalene-1,8-diyl group bridging two pairs of copper atoms. mdpi.com The intermediate has also been reacted with dimesitylboron fluoride (B91410) to produce a rare boron-bridged naphthalene derivative. figshare.com

| Electrophile | Resulting Product Type | Specific Product Example | Reference |

|---|---|---|---|

| Phenyldichlorophosphine (PhPCl₂) | Diphosphorus-bridged heterocycle | (PhP)₂-peri-bridged naphthalene | wiley.com |

| (Diisopropylamino)dichlorophosphine (iPr₂NPCl₂) | Single phosphorus-bridged heterocycle | Naphtho[1,8-bc]phosphete | wiley.com |

| Copper(I) Chloride (CuCl) | Polynuclear copper aggregate | Nap(Cu₄Cl₂)(TMEDA)₂ | mdpi.com |

| Dimesitylboron Fluoride | Boron-bridged naphthalene | A boron-bridged naphthalene derivative | figshare.com |

**3.4. Cyclization and Annulation Reactions

Palladium catalysis provides a versatile platform for executing complex cyclization cascades starting from this compound and its derivatives, enabling the efficient construction of fused ring systems. A notable application is the synthesis of acenaphthylene-fused heteroarenes through a domino reaction sequence. researchgate.net This process typically involves an initial Suzuki-Miyaura cross-coupling of a 1,8-dihalonaphthalene with a heteroarylboronic acid or ester, followed by a subsequent intramolecular C-H arylation under the same reaction conditions to yield the final polycyclic product. researchgate.net

A more intricate example is the palladium-catalyzed formal [2+2+1] cyclization of 1-alkynyl-8-iodonaphthalene with two equivalents of an isocyanide. rhhz.net This transformation constructs 7H-acenaphtho[1,2-b]pyrroles in a process where the isocyanide plays a dual role, acting as both a C1 building block and a C1N1 component. The proposed mechanism involves several steps:

Oxidative addition of the palladium(0) catalyst into the carbon-iodine bond.

An initial imidoylation (1,1-insertion of isocyanide).

Regioselective insertion of the alkyne into the imidoylpalladium species.

A second imidoylation followed by another insertion into the newly formed imine bond to complete the cyclization. rhhz.net

This methodology has proven effective for a range of substrates, including those with aryl- and alkyl-linked alkynes, as well as substituted naphthalene backbones, affording the multi-cyclic pyrrole (B145914) products in moderate to good yields. rhhz.net

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,8-Dihalonaphthalenes | Heteroarylboronic acids/esters, Pd catalyst | Acenaphthylene-fused heteroarenes (thiophenes, furans, etc.) | researchgate.net |

| 1-Alkynyl-8-iodonaphthalene | Isocyanides, Pd(OTf)₂ | 7H-Acenaphtho[1,2-b]pyrroles | rhhz.net |

| 1-Alkynyl-8-iodonaphthalene | Furan-2-boronic acid, Pd catalyst | Hydroxyfluoranthenes | rsc.org |

| Unsaturated Aryl Iodides | CO, Pyridine, n-Bu₄NCl, Pd(OAc)₂ | Indanones | organic-chemistry.org |

The unique substitution pattern of this compound makes it an ideal precursor for synthesizing a diverse array of complex polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. These larger frameworks are of interest for their potential applications in materials science and as structural motifs in natural products.

Palladium-catalyzed cascade reactions are a cornerstone of this synthetic strategy. For example, the reaction of 1,8-diiodonaphthalene (B175167) with arylboronic acids under palladium catalysis leads to the formation of fluoranthenes. rsc.org This transformation proceeds through an initial Suzuki-Miyaura coupling, which is immediately followed by an intramolecular C–H arylation to close the five-membered ring. rsc.org Similarly, reacting 1-alkynyl-8-iodonaphthalene derivatives with furan-2-boronic acid under palladium catalysis initiates a domino sequence of Suzuki coupling, intramolecular Diels-Alder reaction, and ring-opening to yield hydroxyfluoranthenes. rsc.org

The synthesis of polycyclic heterocycles containing elements other than carbon and nitrogen has also been explored. The dilithium intermediate derived from 1,8-dihalonaphthalenes can be reacted with dibromo(phenyl)stibane to create 5-phenylbenzo[b]naphtho[2,3-d]stibole, a tetracyclic system containing an antimony atom. mdpi.com This demonstrates the utility of the peri-dihalogenated scaffold in accessing a wide range of carbo- and heterocyclic systems. mdpi.commdpi.com The scaffold has also been incorporated into the synthesis of complex, nonalternant nanographene structures through a multi-step sequence involving Sonogashira coupling with this compound. pnas.org

| Precursor | Key Reagents/Reaction Type | Resulting Polycyclic System | Reference |

|---|---|---|---|

| 1,8-Diiodonaphthalene | Arylboronic acids / Pd-catalyzed C-H arylation | Fluoranthenes (Carbocycle) | rsc.org |

| 1,8-Dihalonaphthalenes | Heteroarylboronic acids / Pd-catalyzed cascade | Acenaphthylene-fused heteroarenes (Thiophenes, Furans, Pyrazoles) | researchgate.net |

| 1,8-Dihalonaphthalene | Dibromo(phenyl)stibane / Dilithium intermediate | Benzo[b]naphtho[2,3-d]stibole (Heterocycle) | mdpi.com |

| This compound | Terminal alkynes / Pd-catalyzed Sonogashira coupling | Nonalternant Nanographene (Carbocycle) | pnas.org |

Radical Reactions and Mechanistic Insights

While many transformations of this compound involve ionic or organometallic intermediates, radical pathways are also relevant to its chemistry and synthesis. The Hunsdiecker reaction, a method for decarboxylative halogenation, can be used to prepare this compound from 8-bromo-1-naphthoic acid. acs.org This reaction is known to proceed through the formation of an acyloxy radical, which loses carbon dioxide to form an aryl radical. This radical then abstracts a halogen atom to yield the final product, underscoring the role of radical intermediates in the synthesis of this compound class. acs.org

Further insight into radical processes on this scaffold comes from studies on related derivatives. For instance, radicals generated from 8-iodonaphthalene-1-carbaldehyde derivatives can undergo a cascade of cyclizations. acs.org A typical sequence involves a 5-exo-digonal radical cyclization onto an alkyne, followed by a 1,5-hydrogen transfer and a subsequent 5-endo-trigonal cyclization to form complex polycyclic systems. acs.org

Mechanistic understanding of the more common palladium-catalyzed reactions is well-developed. The cyclization reactions discussed in section 3.4.1 are generally understood to proceed via a well-defined catalytic cycle. rhhz.netorganic-chemistry.org Key steps include:

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond (preferentially the C-I bond).

Migratory Insertion : This is followed by the insertion of a reaction partner, such as an isocyanide or carbon monoxide, into the newly formed Aryl-Pd bond.

Cyclization/Annulation : The resulting species undergoes an intramolecular insertion or C-H activation step to form the new ring.

Reductive Elimination : The cycle is completed by reductive elimination of the final product, regenerating the Pd(0) catalyst.

Deuterium labeling studies and the isolation of reaction intermediates have been used to support these proposed mechanisms, confirming, for example, that water is the proton source in certain carbonylative cyclizations. organic-chemistry.org These mechanistic studies are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Halogenation Processes

The halogenation of naphthalene (B1677914) derivatives is a fundamental process in organic synthesis. Mechanistic studies have revealed the intricate details of these reactions. For instance, the palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides offers a pathway to synthesize aryl halides. mdpi.com In this process, it is proposed that an active Pd(0) complex undergoes oxidative addition with an acyl halide, which can be formed in situ from the acid anhydride. mdpi.com This is followed by decarbonylation and reductive elimination to yield the aryl halide and regenerate the palladium catalyst. mdpi.com An alternative pathway suggests the formation of an anionic palladate complex in the presence of a lithium halide, which then facilitates the oxidative addition of the acid anhydride. mdpi.com

A notable synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene (B102958) starts from 8-bromo-1-naphthoic acid. acs.orgacs.org The treatment of this acid with lead tetraacetate and the appropriate halogen in benzene (B151609) under sunlamp irradiation yields the corresponding dihalonaphthalenes. acs.org Specifically, this compound was prepared in a 75% yield through this decarboxylative halogenation method. acs.org The mechanism of such reactions, often referred to as halodecarboxylation, involves the cleavage of the carbon-carbon bond between the naphthalene ring and the carboxyl group, with the subsequent introduction of a halogen atom. acs.orgnih.gov

The regioselectivity of halogenation can also be controlled. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 (peri) or C2 (ortho) position. researchgate.net Without any additive, the reaction shows a preference for the C8 position. However, the formation of an aromatic imine intermediate can switch the selectivity to the C2 position. researchgate.net Mechanistic studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize this change in regioselectivity. researchgate.net

Understanding Regioselectivity in Naphthalene Functionalization

Regioselectivity in the functionalization of naphthalenes is a key challenge and a subject of intense research. nih.govresearchgate.netresearchgate.net The substitution pattern of the naphthalene core significantly influences its electronic and steric properties, thereby dictating the position of further functionalization. researchgate.netresearchgate.net

Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring. researchgate.netresearchgate.net However, these methods can sometimes be difficult to control. researchgate.netresearchgate.net

More advanced strategies, such as directed C-H activation, have emerged as powerful tools for achieving high regioselectivity. nih.govanr.fr In this approach, a directing group guides a metal catalyst to a specific C-H bond, enabling its selective functionalization. anr.fr For instance, a carbonyl group at the C1 position of naphthalene can direct palladium-catalyzed oxygenation or halogenation to the C8 (peri) position. anr.fr The development of these methodologies has been crucial for the synthesis of polysubstituted naphthalene derivatives, which are important in materials science and pharmaceuticals. researchgate.netresearchgate.net

Recent advancements have even enabled remote C5-selective functionalization of naphthalene, a position that is traditionally difficult to access. acs.org This was achieved using a tertiary phosphine-induced ruthenium-catalyzed δ-bond activation, effectively overriding the conventional site selectivity. acs.org

Photodissociation Dynamics and Ultrafast Relaxation Processes of Halogenated Naphthalenes

The study of photodissociation dynamics provides fundamental insights into how molecules behave upon absorbing light, a process central to photochemistry and photophysics. uni-wuerzburg.descispace.com For halogenated aromatic molecules, these studies are particularly relevant due to their role in atmospheric chemistry and potential applications in materials science. uni-wuerzburg.dersc.org

When a molecule like a halogenated naphthalene absorbs a photon, it is promoted to an excited electronic state. scispace.com From this state, it can undergo various relaxation processes, including fluorescence, intersystem crossing to a triplet state, or dissociation into fragments. scispace.com Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, allow researchers to follow these ultrafast processes on the femtosecond to picosecond timescale.

Investigations into the photodissociation of halogen-containing radicals, often generated through pyrolysis of a suitable precursor, are conducted in the gas phase to study their intrinsic properties without solvent interference. uni-wuerzburg.de The products of photodissociation are typically identified using time-of-flight mass spectrometry. uni-wuerzburg.de Analysis of the kinetic energy distribution of the photofragments provides detailed information about the dissociation mechanism. uni-wuerzburg.de

Studies on the photodissociation of halogenated aromatic molecules, such as tetrabromothiophene (B189479) following core-shell ionization, have revealed complex fragmentation pathways. rsc.org These can involve the initial ejection of neutral halogen atoms followed by deferred charge separation. rsc.org It has been observed that in some cases, the aromatic ring breaks while the carbon-halogen bonds remain intact. rsc.org

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. chinesechemsoc.org It provides a theoretical framework to complement experimental findings and to predict the feasibility of reaction pathways.

In the context of naphthalene functionalization, DFT calculations have been used to understand the atroposelectivity of the palladium-catalyzed Catellani reaction for constructing axially chiral biaryl monophosphine oxides. chinesechemsoc.org These calculations can map out the entire catalytic cycle, identifying key intermediates and transition states. For example, the reaction is proposed to start with the oxidative addition of an aryl iodide to a palladium(0) species, followed by the insertion of a chiral norbornene, and then oxidative addition of a second aryl halide to form a palladium(IV) complex. chinesechemsoc.org

Similarly, DFT calculations have been instrumental in explaining the regioselectivity of the palladium-catalyzed halogenation of 1-naphthaldehydes. researchgate.net By calculating the energies of the different possible reaction pathways, researchers can determine which one is more favorable and thus predict the major product.

Computational studies have also been applied to investigate the mechanism of silver-catalyzed fluorodecarboxylation reactions, corroborating the proposed mechanistic steps. acs.org

Advanced Characterization Techniques in Research on 1 Bromo 8 Iodonaphthalene

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive structural characterization of 1-bromo-8-iodonaphthalene and its derivatives. These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound. sci-hub.se In a study involving the synthesis of chiral polymers, ¹H and ¹³C NMR data were acquired using 400, 500, and 600 MHz spectrometers to characterize the monomers, which included derivatives of this compound. semanticscholar.org The chemical shifts and coupling constants in the ¹H NMR spectrum of 1-bromonaphthalene (B1665260) provide a reference for understanding the influence of the additional iodine atom in this compound. chemicalbook.com For instance, in the ¹H NMR spectrum of 1-bromonaphthalene, distinct signals are observed for the aromatic protons, with specific chemical shifts and coupling patterns that define their positions on the naphthalene (B1677914) ring. chemicalbook.com

Mass spectrometry is another critical tool, providing the exact molecular weight and fragmentation patterns that help to confirm the molecular formula. sci-hub.se High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to determine the elemental composition with high accuracy. pnas.org For example, in the characterization of related halonaphthalene carbonitriles, HRMS (ESI) was used to find the m/z value of the molecular ion plus a sodium adduct. researchgate.net

The following table summarizes typical spectroscopic data for related naphthalene compounds, which serve as a basis for the analysis of this compound.

| Spectroscopic Technique | Compound | Key Observations |

| ¹H NMR | 1-Bromonaphthalene | Distinct signals for aromatic protons with specific chemical shifts and coupling constants. chemicalbook.com |

| ¹³C NMR | 8-Iodonaphthalene-1-carbonitrile | Signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. researchgate.net |

| Mass Spectrometry | 8-Bromonaphthalene-1-carbonitrile | Molecular ion peak confirming the molecular weight. researchgate.net |

| IR Spectroscopy | 8-Iodonaphthalen-1-amine | Characteristic bands for N-H stretching and other functional groups. researchgate.net |

X-ray Diffraction Analysis of Derivatives and Complexes

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in studying the solid-state structures of derivatives and complexes involving this compound, offering insights into intermolecular interactions and packing motifs. sci-hub.se

In a study on supramolecular tessellation, single-crystal X-ray diffraction analysis was used to elucidate the structures of complex organic molecules synthesized using this compound as a starting material. pnas.org The analysis revealed how the twisted and substituted molecular skeletons impede strong intermolecular π-π interactions, leading to specific stacking behaviors. pnas.org Similarly, the cocrystal of one of these molecules with C₆₀ was analyzed using X-ray crystallography, showing a sandwich-type complex with short centroid-centroid distances indicative of strong face-to-face π-π interactions. pnas.org

The crystal structures of related compounds, such as 8-halonaphthalene-1-carbonitriles, have also been extensively studied. researchgate.net These studies have shown that the crystal structures of 8-chloronaphthalene-1-carbonitrile (B11904909) and the A polymorph of the bromo analogue are isomorphous with orthorhombic symmetry, while the B polymorph of the bromo compound and the iodo analogue are isomorphous with monoclinic symmetry. researchgate.net Such analyses highlight the subtle effects of halogen substitution on crystal packing.

The following table provides examples of crystallographic data for related compounds.

| Compound/Complex | Crystal System | Key Structural Features | Reference |

| Complex of a nanographene derivative with C₆₀ | Not specified | Sandwich-type complex, short centroid-centroid distance (~3 Å) | pnas.org |

| 8-Chloronaphthalene-1-carbonitrile | Orthorhombic | Isomorphous with the A polymorph of the bromo analogue | researchgate.net |

| 8-Bromonaphthalene-1-carbonitrile (Polymorph B) | Monoclinic | Isomorphous with the iodo analogue | researchgate.net |

| 8-Iodonaphthalene-1-carbonitrile | Monoclinic | Isomorphous with the B polymorph of the bromo analogue | researchgate.net |

Time-Resolved Spectroscopy for Reaction Dynamics

Time-resolved spectroscopy techniques are employed to study the ultrafast dynamics of chemical reactions, such as photodissociation. While direct studies on this compound are not extensively detailed in the provided context, research on the related compound 1-iodonaphthalene (B165133) offers significant insights into the likely photophysical and photochemical behavior.

Femtosecond pump-probe spectroscopy combined with time-of-flight (TOF) mass spectrometric detection has been used to study the photodissociation dynamics of various halobenzenes and halonaphthalenes. researchgate.net The ultrafast relaxation of 1-iodonaphthalene, for example, has been investigated using time-resolved femtosecond pump-probe mass spectrometry following excitation at 267 and 317 nm. rsc.org These studies reveal complex decay profiles with multiple lifetimes on the femto- to picosecond timescale, which are interpreted as the result of parallel relaxation from different excited electronic states. researchgate.netrsc.org One pathway leads to direct dissociation in about 400 fs. rsc.org

The insights gained from 1-iodonaphthalene are relevant to understanding the C-Br and C-I bond cleavage dynamics in this compound. researchgate.net The presence of two different halogen atoms would likely introduce additional complexity to the photodissociation pathways and dynamics.

| Compound | Excitation Wavelength(s) | Observed Dynamics | Lifetimes |

| 1-Iodonaphthalene | 267 nm, 317 nm | Parallel relaxation of nσ* and ππ* states, dissociation | ~400 fs (dissociation), 24 fs (internal conversion) |

| Iodobenzene | 266 nm | Direct dissociation and predissociation | 700 fs, 350 fs |

| Bromobenzene | 266 nm | Single dissociation pathway | 28 ps |

Site-Energy Distribution Analysis in Condensed Phases

While direct "site-energy distribution analysis" for this compound is not explicitly detailed in the provided search results, the principles can be inferred from related photophysical studies in condensed phases. The local environment of a molecule in a solid or solution can influence its electronic transition energies, leading to a distribution of site energies. This is particularly relevant for understanding the broadening of spectral lines in absorption and emission spectra.

Theoretical and Computational Studies of 1 Bromo 8 Iodonaphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no dedicated peer-reviewed articles focusing on the DFT analysis of 1-bromo-8-iodonaphthalene's electronic structure and reactivity. However, the principles of DFT are widely used to study related systems. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govchemrxiv.orgicrc.ac.ir

For analogous compounds, such as other peri-dihalonaphthalenes and their derivatives, DFT calculations have been employed to understand structural distortions and reactivity. For instance, studies on 1,8-disubstituted naphthalenes show that steric repulsion between the peri-substituents leads to significant distortion of the naphthalene (B1677914) ring from planarity. researchgate.netuibk.ac.at This distortion, in turn, can activate the aromatic framework, influencing its reactivity in a manner not dictated by electronic effects alone. rsc.org DFT has also been used to investigate the mechanism of reactions where 1-iodonaphthalene (B165133) derivatives are involved, for example, in hypervalent iodine-mediated cyclizations. caltech.edu

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis for this compound has not been reported in the literature. NBO analysis is a theoretical method that provides a chemical interpretation of a wavefunction in terms of the classic Lewis bonding concepts, such as bonds, lone pairs, and core orbitals. researchgate.netfaccts.deaiu.eduq-chem.com It allows for the study of charge transfer and conjugative interactions within a molecule by examining the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net

While not applied directly to this compound, NBO analysis has been performed on reaction products involving related naphthalenes. For example, in a study on the stannylation of 1-iodonaphthalene, NBO analysis was used to investigate the electron distribution and bonding character of the intermediates. rsc.org In other systems, NBO analysis helps to quantify the stability offered by various electronic interactions, such as hyperconjugation. researchgate.net

Atoms in Molecules (AIM) Analysis

There are no available AIM analyses specifically for this compound. The Quantum Theory of Atoms in Molecules (AIM) is a model of molecular electronic systems in which atoms and the bonds between them are defined based on the topology of the electron density. mdpi.com AIM analysis can be used to characterize the nature of chemical bonds, including weak interactions, by analyzing the properties of the electron density at bond critical points. mdpi.comscholaris.ca

In studies of related systems, like pyran-2,4-dione derivatives, AIM has been used to characterize intramolecular hydrogen bonds, providing insight into their strength and covalent character. mdpi.com For a molecule like this compound, AIM could theoretically be used to analyze the nature of the C-Br and C-I bonds and to investigate any potential intramolecular interactions between the halogen atoms, which are held in close proximity.

Prediction of Reaction Pathways and Energetics

Computational predictions for the reaction pathways and energetics starting specifically from this compound are not available in dedicated studies. Such predictions are typically performed using methods like DFT to map out the potential energy surface of a reaction, identifying transition states and intermediates to calculate activation barriers and reaction energies. nih.gov

While direct predictions for this compound are lacking, computational studies have been conducted on the reaction mechanisms of similar molecules. For example, DFT calculations have been used to elucidate the mechanisms of palladium-catalyzed reactions involving 1-naphthaldehydes and the cyclization of 1,1'-binaphthyl derivatives. researchgate.netnih.gov These studies provide a framework for how the reaction pathways and energetics of this compound could be investigated, for instance, in its common use in Suzuki or Sonogashira coupling reactions. uibk.ac.atmdpi.com

Applications of 1 Bromo 8 Iodonaphthalene in Advanced Materials and Supramolecular Chemistry

Precursor in Organic Light-Emitting Diode (OLED) Technology

The unique electronic properties and thermal stability of the naphthalene (B1677914) ring system make its derivatives highly suitable for use in organic electronic devices. 1-Bromo-8-iodonaphthalene serves as a foundational precursor for the synthesis of high-performance materials used in Organic Light-Emitting Diodes (OLEDs).

The development of efficient OLEDs relies on materials with specific functions, such as hole transport, electron transport, and light emission. Thiophene, fluorene, and boronic acid derivatives are prominent classes of compounds used to build these materials. The selective reactivity of this compound is instrumental in constructing complex molecules incorporating these units.

A general synthetic strategy involves a two-step process utilizing metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling:

First Coupling: The more reactive C-I bond is selectively targeted in the first reaction. For example, a Suzuki coupling with a thiophene-boronic acid, a fluorene-boronic acid, or a bis(pinacolato)diboron can be performed to attach the first functional group at the 8-position.

Second Coupling: The remaining C-Br bond at the 1-position can then be reacted with a different boronic acid or other organometallic reagent to introduce a second, distinct functional group.

This stepwise approach allows for the creation of a vast library of asymmetrically substituted 1,8-naphthalene derivatives. For instance, a thiophene unit (known for its excellent charge-transport properties) can be introduced at one position, and a fluorene moiety (a common blue-emitting chromophore) at the other, all built upon the stable naphthalene scaffold.

The ability to precisely control the molecular architecture through sequential functionalization of this compound allows for the fine-tuning of the electronic and optical properties of the resulting materials. The rigid naphthalene core acts as a well-defined chromophore and a stable molecular backbone.

Key properties that can be tailored include:

Energy Levels: By attaching various electron-donating or electron-accepting groups (like thiophene or boronic acid derivatives) at the 1- and 8-positions, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule can be precisely adjusted. This is critical for optimizing charge injection and transport within the OLED device layers.

Emission Color: The choice of substituents directly influences the emission wavelength of the material. Attaching different conjugated groups allows for the tuning of the emission color across the visible spectrum.

Thermal Stability: The inherent rigidity of the naphthalene skeleton contributes to the high thermal stability of the resulting materials, a crucial factor for the longevity and operational lifetime of OLED devices.

Quantum Efficiency: The presence of heavy atoms like bromine and iodine can influence the photophysical properties, potentially enhancing phosphorescence through the heavy-atom effect, which is relevant for developing highly efficient phosphorescent OLEDs (PHOLEDs).

The following table summarizes the synthetic utility of this compound in creating tailored OLED materials.

| Position | Reaction Type | Functional Group Introduced | Targeted Property Modification |

| 8-position (C-I) | Suzuki Coupling | Thiophene Derivative | Hole/Electron Transport |

| Suzuki Coupling | Fluorene Derivative | Blue Emission | |

| Miyaura Borylation | Boronic Acid/Ester | Reactive handle for further functionalization | |

| 1-position (C-Br) | Suzuki Coupling | Aryl/Heteroaryl Group | Tuning of HOMO/LUMO levels, Emission Color |

| Stille Coupling | Organostannane Derivative | Control of molecular conjugation | |

| Buchwald-Hartwig | Amine Derivative | Hole Transport, Charge-Transfer characteristics |

Building Block for Complex Organic Molecules and Polycyclic Skeletons

Beyond OLEDs, the controlled reactivity of this compound makes it a powerful tool for constructing intricate molecular architectures and novel polycyclic systems that are otherwise difficult to access.

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules to explore broad areas of chemical space, often in the search for new bioactive compounds. acs.orgnih.gov The naphthalene scaffold is a recognized pharmacophore, and developing methods for its rapid diversification is of significant interest. acs.orglifechemicals.com

This compound is an ideal starting material for DOS. A single precursor can be transformed into a wide array of products through a branching reaction pathway:

A common intermediate is first synthesized by reacting the C-I bond.

This intermediate can then be divided into multiple batches.

Each batch is subjected to a different reaction at the remaining C-Br bond, using a diverse set of coupling partners or reaction conditions.

This approach efficiently generates a library of 1,8-disubstituted naphthalenes with varied appendages, skeletons, and stereochemistry, starting from a single, readily available compound. acs.org

The close proximity of the substituents at the 1- and 8-positions of the naphthalene ring facilitates intramolecular cyclization reactions to form fused polycyclic heteroarenes. These structures are of interest in materials science and medicinal chemistry. The synthesis typically involves a two-step sequence:

Sequential Substitution: Two different functional groups are introduced at the peri-positions using the selective cross-coupling chemistry of this compound. These groups are chosen so that they can react with each other in a subsequent step. For example, an amine could be introduced at the 1-position and a carbonyl-containing group at the 8-position.

Intramolecular Cyclization: An intramolecular condensation or coupling reaction is then triggered to form a new ring fused to the naphthalene backbone.

This strategy provides a powerful route to novel, rigid, and planar heterocyclic systems containing atoms like nitrogen, oxygen, or sulfur, expanding the range of accessible molecular architectures.

Role in Chiral Polymer Synthesis and Asymmetric Catalysis

The unique steric environment of 1,8-disubstituted naphthalenes makes them important precursors for the development of chiral materials and catalysts.

The introduction of bulky groups at the peri-positions creates significant steric hindrance, which restricts the free rotation around the C-C bonds connecting the naphthalene core to the substituents. This restricted rotation can give rise to stable atropisomers—stereoisomers resulting from hindered rotation that are non-superimposable mirror images of each other. This form of axial chirality is a cornerstone of modern asymmetric catalysis.

While this compound itself is not chiral, it is a key precursor to chiral ligands. A prominent example is the synthesis of 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), a rigid chelating diphosphine ligand. tandfonline.comsemanticscholar.org The synthesis involves replacing the halogen atoms with diphenylphosphine groups. Dppn itself is achiral, but by using chiral phosphine (B1218219) groups or by creating atropisomeric naphthalene backbones, chiral analogues can be created. These chiral ligands are used to form metal complexes that can catalyze asymmetric reactions, producing one enantiomer of a chiral product in excess over the other.

Furthermore, derivatives of 1,8-disubstituted naphthalenes can be used as monomers to synthesize chiral polymers. rsc.orgmdpi.com By creating an axially chiral monomer from this compound and then polymerizing it, the chirality can be transferred to the entire macromolecule, leading to polymers with unique optical properties and potential applications in enantioselective separations or as chiral sensors.

Monomer Design for 3D Chiral Folding Polymers

The synthesis of advanced, three-dimensional chiral folding polymers relies on the precise design of monomeric building blocks. chemrxiv.org this compound has been identified as a critical synthon in the creation of these complex monomers. Specifically, it is used in cross-coupling reactions to construct larger, more elaborate monomer units. For instance, the synthesis of a monomer for 8,8′-dibromo-1,1′-binaphthalene involved a challenging cross-coupling reaction between 2-(8-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and this compound. nih.gov This particular step proved to be a significant bottleneck, requiring a lengthy reaction time of approximately two weeks and resulting in a low yield. nih.gov

This difficulty underscores the compound's role as a specialized precursor, where its rigid naphthalene core is essential for imparting the desired structural properties to the final polymer, even if its incorporation requires overcoming synthetic hurdles. The goal of using such precursors is to create polymers with structurally compacted, multi-layered frameworks. nih.govnsf.gov

Asymmetric Catalytic Polycouplings

While this compound is a key precursor for the monomers, it is the subsequent polymerization of these monomers that leads to the formation of advanced materials. Asymmetric catalytic polycouplings, particularly Suzuki-Miyaura cross-couplings, are employed to assemble these carefully designed monomers into chiral polymers. nih.govnsf.gov The screening of various monomers, catalysts, and catalytic systems is crucial for the success of these polycouplings, which ultimately yield novel polymers and oligomers exhibiting folding chirality. nih.govnsf.gov

The resulting polymers, built from monomers derived from peri-dihalogenated naphthalenes, possess unique architectures described as triple-column and multiple-layer frameworks. researchgate.net These structures are of significant interest in materials science due to their potential for through-space electronic conjugation, an alternative pathway for energy and charge transfer, which is critical for the development of conductive polymers. nih.govnsf.gov

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction that has gained prominence as a powerful tool in supramolecular chemistry and crystal engineering. nih.govuiowa.eduias.ac.in It involves an attractive force between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. nih.gov

Principles and Directionality of Halogen Bonds

The basis of halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom's outer surface, directly opposite the covalent bond. nih.govwiley-vch.de This electropositive σ-hole can then interact favorably with a Lewis base (an electron donor). nih.gov

Key characteristics of halogen bonds include:

Directionality : Halogen bonds are highly directional, with the angle between the covalent bond (R–X, where X is the halogen) and the noncovalent interaction (X···Y, where Y is the Lewis base) typically approaching 180°. nih.govnih.gov This high degree of directionality is a direct consequence of the localized nature of the σ-hole. nih.gov

Tunable Strength : The strength of the halogen bond can be tuned. It increases with the polarizability and electron-withdrawing ability of the halogen atom. nih.gov Therefore, for this compound, the iodine atom is a significantly stronger halogen bond donor than the bromine atom (I > Br > Cl > F).

Hydrophobicity : Unlike the hydrophilic nature of hydrogen bonds, halogen bonds are hydrophobic, making them useful for designing structures in non-aqueous environments. nih.govnih.gov

Table 1: Comparison of Halogen Bonds and Hydrogen Bonds

| Feature | Halogen Bond (R-X···Y) | Hydrogen Bond (R-H···Y) |

| Donor Atom | Halogen (I, Br, Cl) | Hydrogen |

| Interaction Site | σ-hole (positive potential on halogen) | Partially positive hydrogen atom |

| Directionality | Highly directional (~180°) nih.govnih.gov | Less directional nih.gov |

| Nature | Hydrophobic nih.govnih.gov | Hydrophilic nih.gov |

| Strength Tuning | Increases with halogen polarizability (I > Br) nih.gov | Increases with electronegativity of R |

| Donor Atom Size | Significantly larger than hydrogen nih.gov | Small (proton) |

Halogen-Bond-Promoted Reactions

The ability of a halogen atom to act as an electrophilic species via its σ-hole allows it to participate in and promote chemical reactions. In a halogen-bond-promoted reaction, the halogen bond donor acts as a Lewis acid, activating a substrate by withdrawing electron density from a Lewis basic site. nih.gov This principle is particularly relevant for hypervalent iodine compounds, where halogen bonding has been invoked to explain reactivity and control reaction outcomes. nih.govacs.org

For this compound, the iodine atom's strong σ-hole can form a halogen bond with a Lewis basic substrate. This interaction can increase the substrate's reactivity, for example, by making a particular site more susceptible to nucleophilic attack. This form of activation provides a metal-free pathway for promoting various organic transformations.

Application in Crystal Engineering and Supramolecular Assemblies

Crystal engineering aims to control the way molecules organize in the solid state to create materials with desired properties. uiowa.eduias.ac.in The high directionality and tunable strength of halogen bonds make them an invaluable tool for this purpose. nih.govnih.gov

This compound is an excellent building block for crystal engineering because its two different halogen atoms offer distinct and predictable interaction sites. The stronger iodine-based halogen bonds and the weaker bromine-based ones can be used to guide the self-assembly of molecules into specific, pre-designed supramolecular architectures, such as chains, sheets, or three-dimensional networks. uiowa.edu By carefully selecting complementary halogen bond acceptors, chemists can orchestrate the formation of co-crystals with precise control over the solid-state packing. uiowa.edu

Modulation of Supramolecular Tessellation

Supramolecular tessellation is the process of arranging molecules to cover a surface in a repeating pattern without gaps or overlaps, akin to tiling. nih.gov This bottom-up approach to fabricating two-dimensional (2D) materials relies on highly specific noncovalent interactions to direct the assembly process. nih.gov

The well-defined geometry of this compound, combined with its capacity for forming multiple, directional halogen bonds, makes it a candidate for modulating supramolecular tessellations. By depositing the molecule onto a surface, the distinct interactions of the iodine and bromine atoms with the substrate or with other molecules can be used to control the resulting 2D pattern. The ability to form different types of halogen bonds (e.g., I···N vs. Br···N) allows for the creation of more complex and highly ordered tessellations. This control over molecular arrangement is crucial for developing new materials with potential applications in optics and electronics. nih.gov

Potential in Medicinal Chemistry and Drug Discovery (as a synthetic intermediate)

This compound serves as a highly valuable synthetic intermediate in the field of medicinal chemistry. Its utility stems from the presence of two different halogen atoms at the sterically constrained peri-positions (1 and 8) of the rigid naphthalene core. This unique structural arrangement provides a powerful platform for the sequential and selective functionalization of the molecule. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit differential reactivity, particularly in metal-catalyzed cross-coupling reactions. Typically, the C-I bond is more reactive and can be selectively coupled under conditions that leave the C-Br bond intact. This allows for the controlled, stepwise introduction of different substituents, enabling the construction of complex and sterically congested molecular architectures that are often sought in the design of novel therapeutic agents.

This differential reactivity is a key feature that medicinal chemists can exploit to build libraries of diverse compounds for screening or to execute a specific synthetic strategy towards a complex target molecule. The rigid naphthalene scaffold ensures that the substituents introduced at the 1- and 8-positions have a well-defined spatial relationship, which is a critical factor in designing molecules that can precisely fit into the binding site of a biological target like an enzyme or a receptor.

Synthesis of Biological Inhibitors and Drug Compositions

The scaffold provided by peri-dihalogenated naphthalenes is strategically employed in the synthesis of various biological inhibitors. While direct examples detailing the use of this compound are not prevalent in readily available literature, the application of closely related analogues strongly indicates its potential. For instance, the similar compound 1-bromo-8-chloronaphthalene is utilized as a key intermediate in the preparation of a series of quinazoline-based biological inhibitors and drug compositions.

Notably, these intermediates are implicated in the synthesis of inhibitors targeting oncogenic proteins such as KRas G12C and KRas G12D. The KRas protein is a critical signaling molecule, and mutations like G12C are common drivers in various cancers, including non-small cell lung cancer and colorectal cancer. Developing inhibitors that can covalently bind to the mutated cysteine residue in KRas G12C has been a significant breakthrough in cancer therapy. The ability to use dihalogenated naphthalenes as starting points for these complex inhibitors highlights the value of this chemical class in oncology drug discovery. The selective functionalization of the scaffold allows for the precise assembly of the final inhibitor, which must possess a specific three-dimensional structure to effectively target the mutant protein. Given its analogous structure and predictable reactivity, this compound represents a promising starting material for the development of novel inhibitors against KRas and other challenging therapeutic targets.

Role in Rational Drug Design via Halogen Bonding

The presence of both bromine and iodine atoms on the this compound scaffold makes it particularly relevant to the modern drug design strategy of utilizing halogen bonds. acs.orgnih.gov A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a protein backbone or side chain. acs.orgsci-hub.se This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom opposite to the covalent bond. frontiersin.org

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the trend F < Cl < Br < I. sci-hub.se Therefore, both bromine and, especially, iodine are potent halogen bond donors. In rational drug design, the intentional incorporation of these atoms into a ligand can be used to enhance binding affinity and selectivity for its biological target. sci-hub.senih.govresearchgate.net By forming specific, stabilizing contacts within a protein's binding pocket, halogen bonds can anchor a drug molecule in a desired orientation, leading to improved potency. nih.govresearchgate.net

This compound offers a unique platform for exploiting this phenomenon. The rigid naphthalene skeleton holds the bromine and iodine atoms in a fixed geometry. This pre-organized arrangement can be used to design inhibitors that form specific and multiple halogen bonds with a target protein. For example, the iodine atom could be positioned to interact with a backbone carbonyl oxygen, while the bromine atom interacts with another Lewis basic residue, providing a bidentate interaction that significantly increases the ligand's affinity. This ability to form highly directional and stabilizing interactions makes scaffolds like this compound of great interest for lead optimization and the rational design of new, potent, and selective inhibitors for a wide range of therapeutic targets. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

While established methods for the synthesis of 1-bromo-8-iodonaphthalene exist, such as the decarboxylative halogenation of 8-bromo-1-naphthoic acid acs.org, future research is trending towards more efficient, selective, and sustainable synthetic routes. One promising avenue is the continued development of late-stage functionalization techniques. Palladium-catalyzed C-H halogenation, which has shown success for regioselective halogenation of 1-naphthaldehydes researchgate.net, could be adapted for the direct and selective introduction of bromine or iodine at the peri-positions of a naphthalene (B1677914) core, potentially bypassing multi-step sequences.

Future synthetic strategies may also focus on:

Flow Chemistry: Industrial production could be enhanced by employing continuous flow technology to improve the safety and efficiency of halogenation reactions, which are often energetic .

Silver-Catalyzed Halogenation: The use of silver catalysts for the halogenation and cyclization of terminal alkynols presents another potential route for creating dihalonaphthalenes under mild conditions researchgate.net.

Decarboxylative Approaches: Further exploration of transition-metal-free decarboxylative bromination and iodination of aromatic carboxylic acids could lead to more environmentally friendly syntheses acs.orgacs.org.

Expanded Scope of Reactivity and Catalysis

The differential reactivity of the C-Br and C-I bonds is the cornerstone of this compound's utility. The C-I bond is typically more reactive in transition-metal-catalyzed cross-coupling reactions. Future research will likely exploit this difference with even greater precision.

Emerging trends include:

Cascade Reactions: Palladium-catalyzed cascades, involving an initial Suzuki-Miyaura cross-coupling at the iodine-bearing position followed by an intramolecular C-H arylation, are efficient methods for constructing acenaphthylene-fused heteroarenes and polycyclic aromatic hydrocarbons like fluoranthenes. researchgate.netbeilstein-journals.orgwordpress.com Future work will likely expand the variety of heteroarylboronic acids and esters used in these cascades to access a wider diversity of heterocyclic systems. beilstein-journals.org

Multi-component Reactions: Palladium-catalyzed formal [2+2+1] cyclizations of 1-alkynyl-8-iodonaphthalene with double isocyanides have been developed to produce acenaphtho[1,2-b]pyrroles. researchgate.netrhhz.net This highlights a trend towards increasingly complex, one-pot transformations where this compound derivatives can serve as key starting materials.

Novel Coupling Partners: Research into new coupling partners and catalytic systems will continue. For instance, cobalt-catalyzed electrochemical cross-couplings are being explored for enantioselective synthesis, a field where chiral naphthalene derivatives are of significant interest. chinesechemsoc.org

The table below summarizes selected palladium-catalyzed reactions involving 1,8-dihalonaphthalene systems, indicating the potential for selective functionalization.

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Pd(OAc)₂ / Diphosphine Ligands | C-H Functionalization | 1,8-Dibromonaphthalene (B102958), Fluorobenzenes | Fluoranthenes | researchgate.net |

| Pd Catalyst | Suzuki-Miyaura / C-H Arylation | 1,8-Dihalonaphthalenes, Heteroarylboronic acids | Acenaphthylene-fused heteroarenes | beilstein-journals.org |

| Pd(OTf)₂ | [2+2+1] Cyclization | 1-Alkynyl-8-iodonaphthalene, Isocyanides | 7H-Acenaphtho[1,2-b]pyrroles | rhhz.net |

Advanced Functional Material Development

The rigid naphthalene scaffold and the potential for creating strained, cofacially aligned aromatic systems make this compound an attractive precursor for advanced functional materials. chemscene.comcymitquimica.com

Key areas for future development include:

Organic Electronics: Fluoranthenes and their heterocyclic analogues, synthesized from 1,8-dihalonaphthalenes, are valuable in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their attractive photophysical properties. beilstein-journals.orgdiva-portal.org Research will focus on tuning these properties by introducing various functional groups through cross-coupling reactions.

Photoluminescent Sensors: The unique steric and electronic environment of 1,8-disubstituted naphthalenes can be harnessed to create photoluminescent sensors. For example, 1,8-diarylnaphthalenes have been developed as sensors for ion-selective recognition. acs.org Future work could involve creating novel sensors derived from this compound that respond to specific analytes through changes in their fluorescence.

Conjugated Oligomers and Polymers: This compound serves as a key building block for more complex conjugated systems. diva-portal.org The ability to selectively functionalize the two different halogen positions allows for the stepwise construction of well-defined oligomers and polymers for applications in materials science.

Deeper Understanding of Halogen Bonding Phenomena

Halogen bonding is a noncovalent interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a nucleophilic region. core.ac.uk The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). mdpi.com The this compound system is an ideal platform for studying competitive and synergistic halogen bonding.

Future research directions will likely involve:

Supramolecular Assembly: Using the directional nature of halogen bonds to control the self-assembly of molecules into complex, ordered structures like liquid crystals or porous frameworks. core.ac.uk The presence of both a strong (iodine) and a weaker (bromine) halogen bond donor on the same rigid scaffold allows for the design of sophisticated multi-point recognition systems.

Anion Recognition and Transport: Halogen bonding is being explored for its role in anion binding and transport across membranes. The distinct properties of the iodine and bromine atoms in this compound derivatives could be used to create selective anion receptors. core.ac.uk

Influence of Environment: Studies on how the local environment, such as adsorption on a metal surface, can influence and even reverse the expected strength of halogen bonds (e.g., Br > I on Cu(111)) will provide deeper insights into these fundamental interactions. acs.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is crucial for advancing the chemistry of sterically hindered molecules like this compound.

Emerging trends in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are increasingly used to rationalize unexpected reactivity, such as rearrangements in strained 1,8-disubstituted naphthalenes, and to understand reaction mechanisms, including palladium-catalyzed processes and radical-radical couplings. nih.govnih.gov

Predictive Design: Computational methods will be used more predictively to design new functional materials. For example, DFT and time-dependent DFT (TD-DFT) can predict the photophysical properties of novel dyes and emitters derived from this compound before their synthesis, guiding experimental efforts toward the most promising targets. mdpi.com

Understanding Steric and Electronic Effects: The distortion of the naphthalene ring due to bulky peri-substituents can be quantified through a combination of X-ray crystallography and DFT calculations. mdpi.com This integrated approach provides a powerful tool for correlating structural strain with chemical reactivity, which is a defining feature of 1,8-disubstituted naphthalenes. mdpi.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.